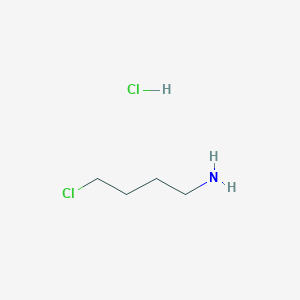

4-Chlorobutan-1-amine hydrochloride

説明

Significance within Organic Synthesis and Chemical Building Blocks

The utility of 4-Chlorobutan-1-amine (B1590077) hydrochloride as a chemical building block is well-established. bldpharm.comlookchem.com It serves as a precursor in the synthesis of numerous heterocyclic compounds and other molecules of pharmaceutical interest. For instance, it has been employed in the creation of immunomodulators, which are compounds designed to interact with and modulate the immune system. google.comjustia.com The presence of both an amine and a chloro group allows for sequential or selective reactions, providing chemists with a versatile tool for molecular design and construction. acs.org

Historical Context of Chloroalkylamine Chemistry

The development of chloroalkylamine chemistry is intrinsically linked to the broader history of organic synthesis, which began to flourish in the 19th century. numberanalytics.com A pivotal moment that challenged the prevailing theory of vitalism—the idea that organic compounds could only be produced by living organisms—was Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828. wikipedia.orgnih.gov This discovery opened the door for chemists to create a vast array of organic molecules in the laboratory.

The industrial revolution further propelled the field of chemical synthesis, with the demand for new dyes and materials leading to the development of novel synthetic methods. numberanalytics.com The early 20th century saw the rise of the pharmaceutical industry, which heavily relied on the ability to synthesize new organic compounds. nih.gov Within this context, the study of bifunctional molecules like chloroalkylamines gained importance due to their potential to create diverse molecular scaffolds.

Structural Basis for Reactivity of 4-Chlorobutan-1-amine Hydrochloride

The reactivity of this compound is dictated by its molecular structure. The compound consists of a four-carbon chain with a chlorine atom at one end (position 4) and an amino group at the other (position 1). The amino group is protonated to form an ammonium (B1175870) chloride salt, which enhances the compound's stability and water solubility.

The primary amine is a nucleophile, meaning it can react with electrophilic centers. The carbon-chlorine bond is polarized, making the carbon atom attached to the chlorine susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This dual functionality allows for a variety of synthetic transformations. For example, the amine can undergo acylation or alkylation reactions, while the chloro group can be displaced by other nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This versatility is a key reason for its widespread use in the synthesis of complex molecules. justia.comacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 6435-84-3 | lookchem.comcymitquimica.comalfa-chemical.com |

| Molecular Formula | C4H11Cl2N | alfa-chemical.comcrysdotllc.com |

| Molecular Weight | 144.04 g/mol | cymitquimica.comcrysdotllc.com |

| Appearance | Powder | alfa-chemical.comalfa-chemical.com |

| Purity | 95% | cymitquimica.comalfa-chemical.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

4-chlorobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDWMQZDGGQRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597836 | |

| Record name | 4-Chlorobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-84-3 | |

| Record name | 4-Chlorobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chlorobutan 1 Amine Hydrochloride

Established Synthetic Routes to 4-Chlorobutan-1-amine (B1590077) Hydrochloride

Traditional methods for synthesizing 4-chlorobutan-1-amine hydrochloride have laid the groundwork for its production, primarily relying on nucleophilic substitution and the conversion of alcohol precursors.

Nucleophilic Substitution Approaches Utilizing Halogenoalkanes and Ammonia (B1221849)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. ncert.nic.in In the context of synthesizing this compound, this typically involves the reaction of a haloalkane with a nucleophile. ncert.nic.in Specifically, the reaction of 1,4-dichlorobutane (B89584) with ammonia can yield 4-chlorobutan-1-amine. The primary amino group is introduced by the displacement of one of the chlorine atoms. This process is a classic example of ammonolysis of an alkyl halide. drishtiias.com

However, a significant challenge in this approach is controlling the selectivity of the reaction. Ammonia can react further with the product to form di- and tri-substituted amines, leading to a mixture of products and reducing the yield of the desired primary amine. To favor the formation of the primary amine, a large excess of ammonia is often used.

Conversion from Alcohol Precursors

Another established route involves the conversion of 4-chlorobutan-1-ol. nih.gov This alcohol can be synthesized from tetrahydrofuran (B95107) and hydrogen chloride. google.com The hydroxyl group of 4-chlorobutan-1-ol can be converted to an amino group through a two-step process. First, the alcohol is typically converted to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This is followed by a nucleophilic substitution reaction with a source of ammonia, such as sodium azide (B81097) followed by reduction, or directly with ammonia.

A variation of this method involves the direct reaction of 4-chlorobutan-1-ol with a reagent like phthalimide (B116566) followed by hydrolysis (the Gabriel synthesis), which provides a more controlled route to the primary amine and avoids the formation of over-alkylated products. rsc.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. benthamscience.com This has led to the exploration of transition metal-catalyzed reactions and other green chemistry strategies for amine synthesis. rsc.orgacs.org

Transition Metal-Catalyzed Alkynes-to-Amine Hydrochloride Methodologies

Transition metal catalysis has emerged as a powerful tool in organic synthesis. acs.org While direct application to this compound from alkynes is not widely documented, the principles of transition-metal-catalyzed hydroamination and related reactions offer potential pathways. acs.orgrsc.org These methods often involve the addition of an N-H bond across a carbon-carbon triple bond. nih.gov

For instance, a hypothetical route could involve the hydroamination of a suitable alkyne precursor. Catalysts based on metals like palladium, rhodium, or gold could facilitate this transformation. nih.gov The reaction would ideally proceed with high atom economy and selectivity, minimizing the formation of byproducts. mdpi.com

| Catalyst System | Substrate Example | Product Type | Potential Advantages |

| Palladium-based | Terminal Alkyne | Enamine/Imine intermediate | High efficiency and functional group tolerance. acs.org |

| Gold-based | Internal Alkyne | Cyclic Amine Precursor | Mild reaction conditions and unique reactivity. nih.gov |

| Rhodium-based | Propargylic Alcohols | Dimerized Products | Selective for certain alkyne types. nih.gov |

Sustainable Synthetic Strategies for Amines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For amine synthesis, this translates to using renewable feedstocks, minimizing waste, and employing catalytic methods. rsc.org One prominent strategy is "hydrogen borrowing" or "catalytic N-alkylation," where alcohols are directly converted to amines using a catalyst, with water as the only byproduct. rsc.org This approach is highly atom-economical.

Another green approach is the use of biocatalysis. Enzymes such as transaminases can convert ketones or aldehydes into amines with high enantioselectivity, operating under mild, aqueous conditions. While a direct biocatalytic route to this compound may require specifically engineered enzymes, the potential for highly selective and sustainable production is significant.

Process Optimization and Scalability Considerations for this compound Production

The industrial production of this compound requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Key parameters for optimization include:

Temperature and Pressure: These affect reaction rates and selectivity.

Catalyst Loading and Turnover: Minimizing catalyst usage is crucial for cost and environmental reasons.

Solvent Choice: Selecting an appropriate solvent that is effective, safe, and easily recyclable is important.

Work-up and Purification: Developing efficient methods for isolating the final product in high purity is essential.

For scaling up the synthesis, continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved safety and consistency. They can also facilitate easier separation and purification of the product. The choice between batch and flow processing will depend on the specific synthetic route and production scale.

| Parameter | Batch Processing Considerations | Continuous Flow Processing Advantages |

| Heat Transfer | Can be challenging to control in large vessels. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Safety | Potential for runaway reactions with large volumes of reagents. | Smaller reaction volumes at any given time, enhancing safety. |

| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up by running the reactor for longer or using parallel reactors. |

| Productivity | Can have significant downtime between batches. | Can operate continuously for extended periods, increasing productivity. |

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobutan 1 Amine Hydrochloride

Nucleophilicity and Basicity of the Amine Moiety in 4-Chlorobutan-1-amine (B1590077) Hydrochloride

The primary amine group in 4-chlorobutan-1-amine is a key center of reactivity. Its lone pair of electrons allows it to act as both a nucleophile and a base. The hydrochloride form of this compound means the amine is protonated, and a deprotonation step is generally required to unmask its nucleophilic character. The basicity of the amine is a measure of its ability to accept a proton, while its nucleophilicity relates to its ability to attack an electrophilic center. masterorganicchemistry.com Generally, for amines, nucleophilicity increases with basicity, though steric hindrance can alter this trend. masterorganicchemistry.com

Alkylation Reactions

The amine group of 4-chlorobutan-1-amine, after deprotonation, can undergo alkylation reactions. In these reactions, the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. This results in the formation of secondary, tertiary, or even quaternary amines, depending on the extent of alkylation. For instance, reaction with an alkyl halide (R-X) would yield N-alkyl-4-chlorobutan-1-amine. Further reaction can lead to the formation of N,N-dialkyl-4-chlorobutan-1-amine.

Acylation Reactions

Acylation of the amine moiety in 4-chlorobutan-1-amine is a common transformation. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The result is the formation of an amide bond. For example, the reaction with acetyl chloride would yield N-(4-chlorobutyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The formation of amides is a fundamental transformation in organic synthesis. google.com

Mannich-Type Reactions and Related Condensations

While specific examples involving 4-chlorobutan-1-amine in Mannich reactions are not prevalent in the provided search results, the primary amine functionality suggests its potential to participate in such condensations. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. The amine and aldehyde first react to form an electrophilic iminium ion, which then reacts with the nucleophilic active hydrogen compound. Given its primary amine structure, 4-chlorobutan-1-amine could, in principle, serve as the amine component in a Mannich reaction.

Reactivity of the Chloro-Butane Chain in 4-Chlorobutan-1-amine Hydrochloride

The chloro-butane portion of the molecule provides a primary alkyl halide functionality, which is susceptible to nucleophilic attack. The reactivity of this group can lead to either intramolecular or intermolecular reactions.

Intramolecular Cyclization Pathways

One of the most significant reactions of 4-chlorobutan-1-amine is its propensity to undergo intramolecular cyclization to form pyrrolidine (B122466). wikipedia.org In the presence of a base, the amine group is deprotonated, and the resulting free amine acts as an internal nucleophile. This nucleophilic nitrogen then attacks the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the stable five-membered pyrrolidine ring. stackexchange.com This type of reaction, where a molecule reacts with itself, is a powerful method for synthesizing cyclic compounds. organic-chemistry.orgmdpi.com The formation of five- and six-membered rings through intramolecular cyclization is generally favored due to thermodynamic stability. organic-chemistry.org

The general mechanism for this cyclization is as follows:

Deprotonation of the amine hydrochloride to generate the free amine.

Intramolecular nucleophilic attack of the amine on the carbon bearing the chlorine atom.

Displacement of the chloride ion to form the cyclic product, pyrrolidine. stackexchange.com

This transformation is a classic example of an intramolecular Williamson ether synthesis-like reaction, but with an amine as the nucleophile instead of an alkoxide.

Intermolecular Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

The primary alkyl chloride of 4-chlorobutan-1-amine is susceptible to intermolecular nucleophilic substitution reactions. ucsb.edu These reactions can proceed through either an SN1 or SN2 mechanism, though for a primary alkyl halide, the SN2 pathway is strongly favored. masterorganicchemistry.compressbooks.pubbyjus.com

SN2 Pathway : In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine at the same time as the chloride ion leaves. youtube.com This is a one-step, concerted process. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (4-chlorobutan-1-amine) and the nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents favor SN2 reactions. pressbooks.pubyoutube.com Due to the primary nature of the alkyl halide in 4-chlorobutan-1-amine, this pathway is the most probable for intermolecular substitutions.

SN1 Pathway : The SN1 pathway involves a two-step mechanism where the leaving group (chloride) first departs to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com The rate-determining step is the formation of the carbocation. masterorganicchemistry.com SN1 reactions are favored by polar protic solvents and are more common for tertiary and secondary alkyl halides due to the increased stability of the corresponding carbocations. byjus.comyoutube.com For a primary alkyl halide like in 4-chlorobutan-1-amine, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely under most conditions. byjus.com

Table of Reaction Pathway Comparison:

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.combyjus.com | One step, concerted masterorganicchemistry.comyoutube.com |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] youtube.com |

| Substrate Preference | Tertiary > Secondary >> Primary masterorganicchemistry.combyjus.com | Primary > Secondary > Tertiary ncert.nic.in |

| Nucleophile | Weak nucleophiles are effective pressbooks.pub | Strong nucleophiles are required pressbooks.pub |

| Solvent | Polar protic solvents are favored pressbooks.pub | Polar aprotic solvents are favored pressbooks.pub |

Complex Reaction Mechanisms Involving this compound

The intramolecular cyclization of 4-chlorobutan-1-amine to pyrrolidine is a prime example of anchimeric assistance, also known as neighboring group participation (NGP). vedantu.comwikipedia.org In this process, the amino group, which is a substituent within the reacting molecule, acts as an internal nucleophile. vedantu.com It is positioned appropriately (at the γ-position relative to the leaving group) to assist in the departure of the chloride leaving group. inflibnet.ac.in

The mechanism involves two consecutive SN2 substitutions:

The neighboring amino group attacks the carbon atom bearing the chlorine, displacing the chloride ion. This intramolecular step leads to the formation of a cyclic azetidinium ion intermediate. youtube.com

This intermediate is then subject to reaction conditions, but in the context of forming pyrrolidine, the ring formation is the key event.

The defining characteristic of anchimeric assistance is a significant increase in the reaction rate compared to a similar molecule lacking the participating group. wikipedia.org For instance, the rate of reaction for a molecule like 4-chlorobutan-1-amine is substantially higher than that for 1-chlorobutane (B31608) reacting with an external amine. wikipedia.org This rate enhancement is because the internal nucleophile (the amino group) is effectively present at a very high local concentration and is perfectly positioned for the attack, lowering the activation energy of the transition state. gacbe.ac.in

Table 2: Comparison of Reactions With and Without Anchimeric Assistance

| Reaction | Nucleophile | Relative Rate | Mechanism | Key Feature |

| Cyclization of 4-chlorobutan-1-amine | Internal (-NH₂) | High | Intramolecular SN2 (NGP) | Rate enhancement due to proximity of the nucleophile. wikipedia.org |

| Amination of 1-chlorobutane | External (e.g., NH₃) | Low | Intermolecular SN2 | Dependent on the concentration of the external nucleophile. |

This compound serves as a valuable building block in various catalytic pathways for the synthesis of more complex amines and heterocyclic structures. Biocatalysis, in particular, has emerged as a powerful tool for amine synthesis, offering high stereoselectivity and greener reaction conditions compared to traditional chemical methods. mdpi.com Enzymes such as transaminases and imine reductases are employed in the synthesis of chiral amines. mdpi.com While direct biocatalytic transformations using 4-chlorobutan-1-amine as a substrate are specific, its derivatives can be involved in such pathways. For example, a synthetic route to a secondary amine might involve an initial alkylation step followed by a biocatalytic transformation, although direct alkylation after a transaminase step can risk over-alkylation. mdpi.com

The Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. pw.live The reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com

When considering this compound as the alkylating agent, a significant challenge arises from the presence of the amino group. The amino group is a Lewis base and can react readily with the Lewis acid catalyst. libretexts.org This interaction forms a complex that deactivates the catalyst and places a positive charge on the nitrogen atom. This positive charge strongly deactivates the aromatic ring (if it were part of the same molecule) or, in this intermolecular case, prevents the intended catalytic cycle for alkylation. libretexts.orgyoutube.com

To circumvent this, the amino group must be protected with a group that is stable to the Lewis acid conditions, such as an acetyl or a tosyl group. The protected 4-chlorobutylamine could then, in principle, act as an alkylating agent. The mechanism would proceed as follows:

Formation of Electrophile: The Lewis acid would coordinate to the chlorine atom of the protected 4-chlorobutylamine, facilitating its departure and generating a primary carbocation or, more likely, a highly polarized Lewis acid-alkyl halide complex that acts as the electrophile. pw.livemasterorganicchemistry.com

Carbocation Rearrangement: Primary carbocations are unstable and prone to rearrangement to more stable secondary carbocations via a hydride shift. In this case, the initial butyl carbocation could rearrange. libretexts.org

Electrophilic Attack: The aromatic ring attacks the carbocationic center, forming an arenium ion intermediate which is resonance-stabilized. byjus.com

Deprotonation: A weak base removes a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the catalyst. byjus.com

Table 3: Hypothetical Friedel-Crafts Alkylation using a Protected 4-Chlorobutan-1-amine Derivative

| Step | Description | Intermediate Species |

| 1. Amine Protection | The -NH₂ group is converted to a non-basic protecting group (e.g., -NHAc). | N-acetyl-4-chlorobutan-1-amine |

| 2. Electrophile Generation | The protected alkyl halide reacts with a Lewis acid (e.g., AlCl₃). | R-CH₂CH₂CH₂CH₂-Cl---AlCl₃ complex or a primary carbocation. |

| 3. Rearrangement (Potential) | Hydride shift could lead to a more stable secondary carbocation. | R-CH₂CH₂C⁺HCH₃ |

| 4. Electrophilic Aromatic Substitution | The aromatic compound (e.g., Benzene) attacks the electrophile. | Arenium ion |

| 5. Deprotonation & Deprotection | Aromaticity is restored, followed by removal of the protecting group. | (4-Phenylbutyl)amine |

Advanced Analytical Characterization and Spectroscopic Analysis of 4 Chlorobutan 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. For 4-chlorobutan-1-amine (B1590077) hydrochloride, the protonated amine group (-NH3+) significantly influences the chemical shifts of adjacent protons. The expected ¹H NMR signals for 4-chlorobutan-1-amine hydrochloride are summarized in the table below. The electron-withdrawing effects of the chlorine atom and the protonated amine group cause the protons closer to these functionalities to appear at a higher chemical shift (downfield).

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 | ~3.1 | Triplet |

| H-2 | ~1.9 | Multiplet |

| H-3 | ~2.0 | Multiplet |

| H-4 | ~3.7 | Triplet |

| -NH3+ | ~8.2 | Broad Singlet |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The positions of these signals are influenced by the electronegativity of the attached atoms.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-1 | ~39 |

| C-2 | ~28 |

| C-3 | ~30 |

| C-4 | ~44 |

Note: The chemical shifts are approximate and can vary depending on the solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For the free base, 4-chlorobutan-1-amine, the exact mass is 107.0501770 Da. nih.gov The monoisotopic mass of the protonated molecule [M+H]+ is predicted to be 108.05746 Da. uni.lu This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

| Ion | Predicted m/z |

| [M+H]⁺ | 108.05746 |

| [M+Na]⁺ | 130.03940 |

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. In the context of this compound, LC-MS can be used to confirm the identity of the compound by its retention time and mass-to-charge ratio, and to detect any impurities. bldpharm.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purity of this compound is critical for its use in further chemical synthesis or analysis, and various chromatographic methods are employed to assess it.

High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment. bldpharm.com A typical HPLC system uses a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents) to separate the components of a sample. The purity of this compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used, often after derivatization of the amine group to increase its volatility. The choice of chromatographic technique depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A key advantage of HPLC is its versatility, allowing for the analysis of a wide array of amines with high resolution and sensitivity. nih.gov

A typical HPLC method for amine analysis involves pre-column derivatization to enhance detectability, especially when using UV-Vis absorbance detectors. For instance, a method for detecting 40 different primary amino group-containing metabolites utilizes o-pthalaldehyde for derivatization, followed by separation on a reverse-phase column. nih.gov The separation is often achieved using a gradient elution program. For example, a method might start with a high percentage of an aqueous solvent and gradually increase the percentage of an organic solvent, like a mixture of acetonitrile (B52724) and methanol, to elute the compounds. nih.gov A total run time for such an analysis can be around 53 minutes, demonstrating good separation of numerous metabolites in a single run. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 |

| Mobile Phase A | Aqueous Buffer (e.g., Sodium Acetate) |

| Mobile Phase B | Acetonitrile/Methanol Mixture |

| Detection | UV-Vis Absorbance (post-derivatization) |

| Run Time | ~53 minutes |

This table is illustrative and specific conditions would be optimized for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional HPLC. ijsrtjournal.comaustinpublishinggroup.com This is achieved by using columns packed with sub-2 µm particles, which allows for higher flow rates and more efficient separations. ijsrtjournal.comresearchgate.net The increased efficiency of UPLC systems, which can operate at pressures up to 15,000 psi (1000 bar), leads to sharper and narrower peaks, improving the detection of trace impurities. researchgate.net

The transition from HPLC to UPLC methods is a growing trend in the pharmaceutical industry for quality control assessments. ijsrtjournal.com The primary advantages of UPLC include significantly shorter analysis times, reduced solvent consumption, and improved sensitivity, making it a cost-effective and environmentally friendly option. austinpublishinggroup.comresearchgate.net For the analysis of this compound, a UPLC method would offer faster sample throughput and a more detailed impurity profile.

Table 2: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Up to 400 bar | Up to 1000 bar |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. bre.com For the analysis of amines like this compound, which may have limited volatility in its salt form, derivatization or direct analysis of the free base may be necessary. A simple and accurate GC method can perform an analysis within eight minutes. bre.com

In a common setup for amine analysis, a dual-column system might be employed. For instance, a sample can be injected onto a Tenax-GC column, which is adept at separating the amine, while lighter components pass through to a Poropak Q column. bre.com The separated components are then detected, often by a Flame Ionization Detector (FID). researchgate.net This technique is particularly useful for quantifying residual volatile amines in pharmaceutical intermediates and final products. researchgate.net A sensitive GC-MS method was developed for the related compound 4-chloro-1-butanol, demonstrating the capability to detect impurities at the ppm level. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The presence of the primary amine (R-NH2) group is typically identified by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org Primary amines usually show two bands in this region, one for symmetric and one for asymmetric stretching, which are characteristically sharper and less intense than the broad O-H band of alcohols. pressbooks.publibretexts.org The C-H stretching vibrations of the alkane backbone would appear between 2850 and 2960 cm⁻¹. pressbooks.pub The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. The hydrochloride salt form would also influence the spectrum, particularly the N-H stretching region due to the presence of the ammonium (B1175870) ion (R-NH3+), which exhibits broad absorptions.

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine Salt) | 3300 - 3500 (broad) | Stretch |

| C-H (Alkane) | 2850 - 2960 | Stretch |

| C-N | 1000 - 1250 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Capillary Electrophoresis Techniques for Amine Analysis

Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.orgsciex.com It is well-suited for the analysis of charged species like amines. Analytes are separated based on their electrophoretic mobility, which is related to their charge-to-mass ratio. sciex.com

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a buffer solution (background electrolyte). nih.govtechnologynetworks.com A sample is introduced, and a high voltage is applied, causing ions to migrate towards the electrode of opposite charge. wikipedia.org Detection is often performed using UV-Vis absorbance. wikipedia.org For amine analysis, optimizing the pH and composition of the background electrolyte is crucial for achieving good separation. nih.govnih.gov For instance, an optimized electrolyte for analyzing heterocyclic amines consisted of 20 mM ammonium acetate (B1210297) at pH 3.0 with 20% methanol. nih.gov CE can be coupled with mass spectrometry (CE-MS) for enhanced identification of analytes. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₄H₁₁Cl₂N), elemental analysis would be performed to verify the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. This comparison serves as a critical check of the compound's purity and confirms its empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |

| Carbon | C | 12.01 | 4 | 48.04 | 33.15% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.67% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 48.92% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.67% |

| Total | 144.06 | 100.00% |

Note: Atomic weights are approximate.

Computational Chemistry and Theoretical Modeling of 4 Chlorobutan 1 Amine Hydrochloride

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, determining the geometries of transition states, and calculating activation energies. For 4-chlorobutan-1-amine (B1590077) hydrochloride, a key intramolecular reaction is its cyclization to form pyrrolidine (B122466).

DFT studies on similar haloamines have shown that the reaction proceeds via an intramolecular nucleophilic substitution (SNi), where the amine group attacks the carbon atom bearing the chlorine atom. The reaction mechanism for the cyclization of 4-chlorobutan-1-amine to pyrrolidine can be computationally investigated to identify the transition state (TS) and the associated energy barrier. A plausible reaction pathway involves the deprotonation of the amine hydrochloride to the free amine, which then acts as the nucleophile.

A DFT study on the reaction between benzaldehyde (B42025) and 4-amino-4H-1,2,4-triazole identified three transition states for the formation of a Schiff base, illustrating the complexity of amine reactions that can be modeled. canterbury.ac.uk For the cyclization of 4-chlorobutan-1-amine, a simplified representation of the reaction coordinate would involve the approach of the nitrogen atom to the carbon-chlorine bond, leading to a five-membered ring transition state. The stability of this transition state is influenced by solvent effects and the basis set used in the calculations. canterbury.ac.uk

Table 1: Hypothetical DFT-Calculated Energy Profile for the Cyclization of 4-Chlorobutan-1-amine

| Species/State | Relative Energy (kcal/mol) | Description |

| 4-Chlorobutan-1-amine | 0 | Reactant |

| Transition State | +15 to +25 | Five-membered ring with partial N-C and C-Cl bonds |

| Pyrrolidine | -10 to -20 | Product |

Note: The values in this table are illustrative and based on typical energy barriers for similar intramolecular cyclization reactions. Specific values for 4-chlorobutan-1-amine hydrochloride would require dedicated DFT calculations.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and reactive events. For this compound, MD simulations can be employed to explore its conformational landscape and the dynamics of its cyclization reaction. The conformation of the butyl chain is crucial, as only certain conformers will allow the amine and chloro-substituted carbon to come into sufficient proximity for reaction.

The accuracy of MD simulations is highly dependent on the force field used. For halogenated compounds, it is critical to use force fields that accurately represent the electrostatic interactions of the halogen atoms. nih.gov Studies on halogenated Schiff bases have shown that the presence and position of halogen substituents can significantly influence the molecular conformation, which in turn affects biological activity. nih.gov In the case of 4-chlorobutan-1-amine, the gauche and anti conformations of the C-C-C-C backbone will have different propensities for cyclization.

MD simulations can also be used to study the solvation of this compound in different environments, which can provide insights into how the solvent influences its reactivity. The presence of water molecules, for instance, can stabilize the transition state of the cyclization reaction through hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its reactivity in chemical transformations. For halogenated aliphatic compounds, QSAR models have been developed to predict their reductive transformation rates. nih.gov These models often use a combination of physicochemical descriptors, such as molar refractivity and energy gap, to predict reactivity. aimspress.com

For this compound, a QSAR model could be developed to predict its rate of cyclization or its reactivity with other chemical species. Descriptors used in such a model could include topological indices, electronic properties (like partial charges on the atoms), and steric parameters. A study on di(hetero)arylamines used Radial Distribution Function (RDF) and 2D-autocorrelation descriptors to model radical scavenging activity, indicating that the presence of electronegative atoms at specific distances is crucial for reactivity. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Amine and Halogenated Compound Reactivity

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Partial charge on chlorine | Influences the electrophilicity of the carbon atom and the C-Cl bond strength. |

| Topological | Wiener Index | Relates to the branching and size of the molecule. |

| Steric | Molar Refractivity | Accounts for the volume and polarizability of the molecule. |

| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital can indicate susceptibility to nucleophilic attack. |

QSAR models can be a valuable tool for predicting the reactivity of new or untested halogenated amines based on their molecular structure. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, this includes predicting its NMR and mass spectra.

The prediction of mass spectrometry fragmentation patterns is a growing area of computational chemistry. By calculating the activation energies for the cleavage of different bonds, it is possible to predict the most likely fragmentation pathways. nih.govmdpi.com For this compound, common fragmentation patterns would likely involve the loss of HCl, cleavage of the butyl chain, and the formation of the pyrrolidinium (B1226570) ion. A study on nitazene (B13437292) analogs demonstrated the use of electron-activated dissociation (EAD) mass spectrometry to elucidate fragmentation pathways, which could be a useful technique for studying this compound. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation of 4-Chlorobutan-1-amine

| m/z | Proposed Fragment |

| 107/109 | [M+H]+ |

| 71 | [M - Cl]+ |

| 72 | [Pyrrolidinium]+ |

| 30 | [CH2NH2]+ |

Note: This table is illustrative of potential fragments. The relative intensities would depend on the ionization method and collision energy.

Similarly, NMR chemical shifts can be calculated using DFT methods. These calculations can help in assigning the peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers.

Modeling of Atmospheric and Environmental Chemical Mechanisms Involving Halogenated Amines

Halogenated volatile organic compounds (VOCs) can have significant impacts on atmospheric chemistry, including ozone formation and depletion. nih.govcopernicus.org Amines are also recognized for their role in the formation of secondary organic aerosols. rsc.org The atmospheric fate of 4-chlorobutan-1-amine would be governed by its reactions with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and chlorine atoms (Cl•). rsc.org

Computational models can be used to simulate the atmospheric chemistry of halogenated amines. These models incorporate reaction rates, photolysis rates, and transport processes to predict the atmospheric lifetime and environmental distribution of these compounds. nih.govresearchgate.net For 4-chlorobutan-1-amine, the primary atmospheric sink is likely to be reaction with the hydroxyl radical. The reaction would proceed via hydrogen abstraction from the C-H bonds or the N-H bonds.

The products of these atmospheric reactions can also be predicted using computational methods. The degradation of chlorinated compounds in the atmosphere can lead to the formation of phosgene (B1210022) and hydrogen chloride. nih.gov Understanding the atmospheric chemistry of 4-chlorobutan-1-amine is crucial for assessing its potential environmental impact.

Synthetic Utility and Research Applications of 4 Chlorobutan 1 Amine Hydrochloride in Organic Synthesis

Role as a Precursor for Nitrogen-Containing Heterocycles

The most prominent application of 4-chlorobutan-1-amine (B1590077) hydrochloride in organic synthesis is its role as a direct precursor to pyrrolidine (B122466), a saturated five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and catalysts. mdpi.com

The synthesis is typically achieved through an intramolecular cyclization reaction. In the presence of a base, the hydrochloride salt is neutralized to the free amine, 4-chlorobutan-1-amine. The nitrogen atom of the amine then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This intramolecular SN2 (nucleophilic substitution) reaction results in the formation of the pyrrolidine ring and the elimination of a chloride ion. This straightforward transformation provides an efficient route to the pyrrolidine core structure, which can be further modified. organic-chemistry.org

Interactive Table 1: Intramolecular Cyclization of 4-Chlorobutan-1-amine

| Reactant | Conditions | Product | Ring System |

| 4-Chlorobutan-1-amine | Base (e.g., NaOH, K₂CO₃) | Pyrrolidine | 5-membered heterocycle |

Application in the Synthesis of Complex Organic Molecules

The dual functionality of 4-chlorobutan-1-amine hydrochloride makes it a valuable building block for the synthesis of more elaborate organic molecules, particularly in pharmaceutical research. mdpi.combldpharm.com Chemists can selectively react one functional group while leaving the other intact for subsequent transformations.

For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions to attach the butyl chain to a larger molecular scaffold. The terminal chloro group is then available for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, such as azides, cyanides, or thiols, or for connecting to another molecular fragment. This step-wise approach is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. A related compound, 4-chlorobutanal, is noted for its utility in synthesizing indole-based pharmaceuticals like serotonin (B10506) receptor antagonists.

Intermediate in the Synthesis of Agrochemicals (Research Scale)

In the field of agrochemical research, the development of novel herbicides, pesticides, and fungicides often relies on the synthesis of new heterocyclic compounds and other complex molecules. While specific, large-scale agrochemical products derived directly from this compound are not widely documented, its role as a research-scale intermediate is significant. nih.gov Its ability to form the pyrrolidine ring or act as a four-carbon linker is valuable in creating novel molecular structures for biological screening. nih.gov The pyrrolidine moiety, for instance, is a component of certain bioactive molecules, and the ability to synthesize derivatives is a key step in the discovery process for new crop protection agents.

Building Block in Materials Science Research

The utility of this compound extends into materials science, where it can be used as a monomer or functionalizing agent. sigmaaldrich.com The primary amine can be reacted with monomers like epoxides or acyl chlorides to be incorporated into polymer chains. The pendant chlorobutyl group then provides a reactive site along the polymer backbone.

These reactive sites can be used for:

Cross-linking: Connecting polymer chains to enhance the material's mechanical strength and thermal stability.

Surface Functionalization: Grafting the molecule onto the surface of a material (e.g., silica (B1680970) or nanoparticles) to alter its surface properties, such as hydrophilicity or to provide a site for further attachments.

Post-Polymerization Modification: Introducing new functional groups to the material after polymerization is complete.

This approach is instrumental in designing functional polymers, coatings, and resins with tailored properties for specific applications.

Design and Synthesis of Advanced Chemical Catalysts

In the realm of catalysis, particularly in the design of ligands for transition metal catalysts and organocatalysts, this compound serves as a useful synthetic tool. sigmaaldrich.com The pyrrolidine structure, readily synthesized from this precursor, is the backbone of many successful chiral catalysts, including the well-known proline and its derivatives. mdpi.com

Furthermore, the compound can be used to synthesize specialized ligands. The amine can be attached to a coordinating moiety (like a pyridine (B92270) or phosphine), and the chloro-terminated butyl chain acts as a spacer or "linker." This linker can be used to attach the catalytic unit to a solid support, creating a heterogeneous catalyst that is easily separated from the reaction mixture. This is a key strategy in developing more sustainable and recyclable catalytic systems.

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral amines is a significant focus in modern organic chemistry, driven by the demand for stereospecific pharmaceuticals and fine chemicals. Future research is geared towards the development of novel stereoselective synthetic pathways to produce chiral derivatives of 4-chlorobutan-1-amine (B1590077). The introduction of a chiral center would significantly broaden its applications, particularly in the synthesis of biologically active molecules.

Current strategies in asymmetric amine synthesis that hold promise for application to 4-chlorobutan-1-amine derivatives include the use of chiral catalysts. rsc.orgnih.govalfachemic.com Chiral primary amine catalysts, derived from natural amino acids or Cinchona alkaloids, have proven effective in a variety of enantioselective organic reactions. rsc.orgalfachemic.com These catalysts can activate substrates in a stereocontrolled manner, leading to the preferential formation of one enantiomer.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines represents a powerful tool for accessing chiral amines. nih.govacs.org The development of novel chiral ligands for metals like iridium and rhodium is a continuous area of research, with the goal of achieving high enantioselectivity and catalytic efficiency. nih.gov The application of these catalytic systems to precursors of 4-chlorobutan-1-amine could provide a direct and atom-economical route to chiral 4-chloroamines.

Enzymatic routes are also gaining traction for the synthesis of chiral amines. nih.gov Engineered amine dehydrogenases and transaminases can exhibit high stereoselectivity and operate under mild reaction conditions. nih.gov Future work will likely involve the discovery and engineering of enzymes capable of acting on substrates structurally related to 4-chlorobutan-1-amine.

Exploration of Green Solvents and Catalytic Systems

The principles of green chemistry are increasingly influencing the design of synthetic processes. For 4-Chlorobutan-1-amine hydrochloride, this translates to the exploration of environmentally benign solvents and more efficient catalytic systems to minimize waste and energy consumption.

A promising area of research is the use of bio-based solvents. Cyrene™, a solvent derived from cellulose, has emerged as a viable alternative to traditional dipolar apathetic solvents like DMF and NMP in reactions such as amide bond formation. rsc.orghud.ac.ukscispace.comrsc.org Its favorable properties, including biodegradability and low toxicity, make it an attractive candidate for the synthesis and reactions of this compound. rsc.org Research is ongoing to expand the scope of reactions compatible with Cyrene™ and other bio-based solvents. rsc.orghud.ac.ukscispace.com

Ionic liquids (ILs) are another class of green solvents being investigated. nih.govaip.orgrsc.org Their negligible vapor pressure, high thermal stability, and tunable properties make them suitable for a variety of chemical transformations, including amine alkylations and reactions involving hydrochloride salts. nih.govaip.orgrsc.org The use of task-specific ionic liquids that can also act as catalysts is a particularly interesting avenue of exploration.

In addition to greener solvents, the development of novel catalytic systems is crucial. For the synthesis of primary amines, nickel-catalyzed amination of alcohols using ammonia (B1221849) has shown high selectivity. acs.org Heterogeneous catalysts are also of great interest as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Future research will focus on designing robust and highly active heterogeneous catalysts for the synthesis of 4-Chlorobutan-1-amine and its derivatives.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. The application of advanced spectroscopic and analytical techniques is enabling researchers to probe the intricate details of chemical reactions involving this compound in real-time.

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reaction progress and identifying transient intermediates. perkinelmer.commagritek.commdpi.comspectroscopyonline.com These methods allow for the collection of data under actual reaction conditions, providing a more accurate picture of the reaction dynamics. rsc.orgresearchgate.netresearchgate.net For instance, in situ monitoring could be used to study the kinetics of pyrrolidine (B122466) formation from 4-chlorobutan-1-amine, providing insights into the cyclization mechanism.

The combination of stopped-flow instrumentation with fast-scan FT-IR spectrometers allows for the study of rapid reaction kinetics, which can be crucial for understanding the formation of short-lived intermediates. perkinelmer.com Advanced mass spectrometry techniques can also be employed to identify and characterize reaction intermediates and byproducts, aiding in the elucidation of complex reaction pathways. researchgate.net

Computational chemistry plays a vital and complementary role in mechanistic studies. By modeling reaction pathways and transition states, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the advantages of improved safety, efficiency, and scalability offered by flow chemistry. rsc.orgnih.govnih.govamt.uk The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org The small reactor volumes enhance heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. rsc.org Continuous flow systems can also facilitate the safe handling of hazardous reagents and intermediates. The selective synthesis of primary amines from alcohols and ammonia has been successfully demonstrated in a continuous flow setup. acs.org This approach could be adapted for the large-scale production of 4-Chlorobutan-1-amine.

Automated synthesis platforms, which combine robotics with chemical reactors, are revolutionizing the process of drug discovery and materials development. These platforms enable the rapid synthesis and screening of large libraries of compounds. The integration of this compound as a building block into automated synthesis workflows would allow for the efficient generation of diverse molecular scaffolds for biological evaluation. acs.org The combination of flow chemistry with automated systems offers a powerful paradigm for accelerating the discovery of new applications for this versatile compound. rsc.org

Computational Design of Novel Reactions and Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design of new molecules and the prediction of their properties and reactivity. acs.orgfigshare.commonash.edu These approaches are being increasingly applied to explore the chemical space around this compound.

Quantum chemical methods can be used to model the reactivity of this compound in various reactions, such as nucleophilic substitutions and cyclizations. researchgate.net By calculating reaction energy barriers, researchers can predict the feasibility of new transformations and identify promising reaction conditions. researchgate.net This computational guidance can significantly reduce the experimental effort required to develop novel synthetic methodologies.

Computational tools are also being used to design new derivatives of 4-Chlorobutan-1-amine with desired properties. researchgate.netnih.gov For example, by modeling the interaction of potential derivatives with biological targets, such as enzymes or receptors, researchers can prioritize the synthesis of compounds with high predicted activity. mdpi.comacs.org This rational, computer-aided design approach is accelerating the discovery of new drug candidates and other functional molecules. Machine learning and artificial intelligence are also emerging as powerful tools to develop predictive models for chemical reactivity and properties based on large datasets. acs.org

The synergy between computational modeling and experimental validation is expected to drive the discovery of novel reactions and derivatives of this compound with tailored functionalities for a wide range of applications.

Q & A

Q. What are the standard laboratory synthesis routes for 4-chlorobutan-1-amine hydrochloride?

The compound is commonly synthesized via nucleophilic substitution or cyclization reactions. A key method involves treating 4-chlorobutan-1-amine with a strong base (e.g., NaOH or KOH), leading to intramolecular cyclization to form pyrrolidine derivatives. The hydrochloride salt is then obtained by reacting the free amine with hydrochloric acid under controlled conditions . For purification, techniques like recrystallization or column chromatography are recommended, with yields dependent on reaction stoichiometry and solvent selection (e.g., ethanol/water mixtures).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Methods : Use -NMR and -NMR to confirm the amine and chloride moieties. Peaks at δ ~2.7–3.2 ppm (methylene adjacent to NH) and δ ~1.6–1.8 ppm (CHCl) are indicative .

- Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC-MS can assess purity. Retention times should match reference standards.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. What stability considerations are critical for storing this compound?

The compound is hygroscopic and prone to decomposition under light or elevated temperatures. Store in airtight, amber glass containers at 2–8°C in a desiccator (silica gel). Periodic stability testing via TLC or HPLC is advised to detect degradation products like butanol derivatives or ammonium chloride .

Advanced Research Questions

Q. What mechanistic insights explain the base-induced cyclization of 4-chlorobutan-1-amine to pyrrolidine?

The reaction proceeds via an S2 mechanism , where the amine group acts as a nucleophile, displacing the chloride ion in a backside attack. Steric hindrance and solvent polarity (e.g., DMF vs. ethanol) influence reaction rates. Computational studies (DFT) suggest transition-state stabilization through hydrogen bonding with protic solvents . Competing pathways, such as elimination to form alkenes, can occur at high temperatures (>100°C), requiring careful temperature control .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, reducing side reactions.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve chloride displacement efficiency.

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. What analytical strategies are effective for identifying and quantifying impurities in this compound?

- LC-MS/MS : Detect trace impurities (e.g., unreacted 4-chlorobutan-1-amine or hydrolysis products) with high sensitivity.

- Ion Chromatography : Quantify chloride counterion deviations, which may indicate incomplete salt formation.

- X-ray Crystallography : Resolve structural ambiguities in crystalline impurities .

Q. How do computational methods aid in understanding the molecular interactions of this compound?

Density Functional Theory (DFT) simulations predict hydrogen-bonding patterns between the amine and chloride ions, which correlate with solubility and thermal stability. Molecular dynamics (MD) studies model solvent interactions, guiding solvent selection for recrystallization .

Methodological Guidance

Q. Designing a reaction pathway for derivatives: What steps ensure regioselective functionalization?

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amine during alkylation/acylation.

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions at the chlorinated carbon.

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control) .

Q. How to validate a new analytical method for this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

- Linearity : Test over 50–150% of the target concentration (R > 0.995).

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intraday/interday assays.

- Robustness : Vary pH, flow rate, and column temperature to assess method resilience .

Data Analysis and Contradictions

Q. Resolving conflicting yield reports in literature: What factors contribute to variability?

Discrepancies often arise from:

- Purity of Starting Materials : Commercial 4-chlorobutan-1-amine may contain stabilizers.

- Workup Procedures : Inadequate washing (e.g., residual HCl) reduces yield.

- Ambient Conditions : Moisture or oxygen exposure during synthesis degrades intermediates. Replicate methods with strict anhydrous conditions and characterize intermediates via -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。